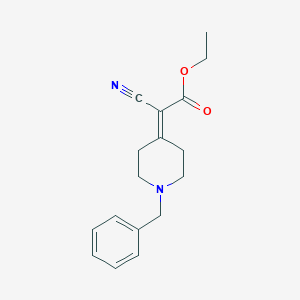

Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate

Übersicht

Beschreibung

Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate is a chemical compound with the molecular formula C16H21NO2 It is known for its unique structure, which includes a piperidine ring and a cyanoacetate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate typically involves the reaction of 1-benzylpiperidine with ethyl cyanoacetate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on activated charcoal.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.

Reduction: Reduced derivatives with hydrogenated piperidine rings.

Substitution: Substituted products with various functional groups replacing the cyano group.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate has shown promise as an anticancer agent. Research indicates that compounds with similar structural frameworks have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of cyanoacetate compounds have been tested against hepatocellular carcinoma (HePG-2), colon cancer (HCT-116), prostate cancer (PC3), and breast cancer (MCF-7) cell lines, yielding satisfactory results in inhibiting cell proliferation .

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic effects of various cyanoacetate derivatives, including this compound, on a panel of human tumor cell lines. The results indicated that these compounds exhibited significant antiproliferative activity, suggesting their potential utility in cancer therapy .

Neuropharmacological Applications

The compound's structure suggests potential activity as a neuropharmacological agent. Compounds containing piperidine rings are often explored for their effects on the central nervous system. This compound may act on neurotransmitter systems, which could lead to applications in treating neurological disorders or enhancing cognitive functions.

Potential Mechanisms of Action

Research into similar compounds suggests that they may function as inhibitors of specific kinases involved in cellular signaling pathways associated with neurodegenerative diseases. For example, the inhibition of casein kinase 1 has been linked to neuroprotective effects and could be a target for developing treatments for conditions like Alzheimer's disease .

Synthesis of Novel Therapeutics

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for modifications that can lead to the development of new therapeutic agents.

Synthetic Pathways

The compound can be synthesized through various methods involving reaction with different electrophiles and nucleophiles, leading to a range of derivatives with potentially enhanced biological activities. For instance, it can be used as an intermediate in the synthesis of dual inhibitors targeting both EGFR and BRAFV600E pathways, which are crucial in certain types of cancers .

Pharmacological Profiling

Pharmacological profiling of this compound is essential for understanding its therapeutic potential. Studies have focused on its binding affinity to various receptors and enzymes involved in disease processes.

Key Findings

Research findings indicate that compounds similar to this compound exhibit selective inhibition against kinases implicated in cancer progression. For example, specific derivatives have shown IC50 values indicating potent activity against key targets involved in tumor growth and metastasis .

Toxicological Assessments

Preliminary toxicity assessments suggest that while some derivatives exhibit promising biological activity, they may also present risks depending on their concentration and exposure duration. Continuous research is needed to establish safe dosage levels for therapeutic applications.

Wirkmechanismus

The mechanism of action of Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes or receptors, modulating their activity. The cyanoacetate group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect cellular pathways and biological processes, contributing to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate

- Ethyl 2-(1-phenylpiperidin-4-ylidene)acetate

- Ethyl 2-(1-methylpiperidin-4-ylidene)acetate

Uniqueness

Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate is unique due to the presence of both a benzyl group and a cyanoacetate group, which confer distinct chemical properties and reactivity

Biologische Aktivität

Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C16H19N2O2, features a piperidine ring, a benzyl group, and a cyanoacetate moiety. This unique structure is believed to contribute to its biological activities, including antimicrobial and anticancer properties.

Mechanisms of Biological Activity

The mechanisms by which this compound exerts its effects are multifaceted:

- Enzyme Interaction : The compound may interact with various enzymes and receptors, modulating their activity. For instance, it can bind to specific molecular targets involved in cell signaling pathways.

- Cytotoxic Effects : Preliminary studies indicate that this compound exhibits cytotoxicity against certain cancer cell lines, potentially through apoptosis induction and disruption of cellular proliferation pathways .

- Antimicrobial Activity : this compound has shown promise in inhibiting the growth of various microbial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

A study evaluated the anticancer potential of this compound against several cancer cell lines. The findings indicated:

- Cell Lines Tested : FaDu (hypopharyngeal) and other tumor cell lines.

- Results : The compound demonstrated significant cytotoxicity with IC50 values in the nanomolar range, indicating strong antiproliferative effects compared to standard chemotherapy agents like bleomycin .

Antimicrobial Properties

Research has also focused on the antimicrobial properties of this compound:

- Microbial Strains : The compound was tested against various bacterial and fungal strains.

- Efficacy : Results showed effective inhibition of microbial growth, suggesting its potential use in treating infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is beneficial:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial |

| Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate | Structure | Anticancer |

| Benzyl (1-benzylpiperidin-4-ylidene)(cyano)acetate | Structure | Antimicrobial |

Eigenschaften

IUPAC Name |

ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-2-21-17(20)16(12-18)15-8-10-19(11-9-15)13-14-6-4-3-5-7-14/h3-7H,2,8-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTSIRUENGPGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CCN(CC1)CC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60329885 | |

| Record name | Ethyl (1-benzylpiperidin-4-ylidene)(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1463-52-1 | |

| Record name | Ethyl (1-benzylpiperidin-4-ylidene)(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.